N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide
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Overview
Description
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, piperidinyl, carbamothioyl, and iodobenzamide groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidinyl phenyl intermediate: This step involves the reaction of 3-chloro-4-nitrophenylamine with piperidine under suitable conditions to form 3-chloro-4-(piperidin-1-yl)aniline.
Carbamothioylation: The intermediate is then reacted with thiophosgene to introduce the carbamothioyl group, resulting in 3-chloro-4-(piperidin-1-yl)phenyl isothiocyanate.
Iodobenzamide formation: Finally, the isothiocyanate is reacted with 2-iodobenzamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide undergoes various chemical reactions, including:
Substitution reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the carbamothioyl group.
Coupling reactions: The aromatic rings can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-4-(propan-2-yloxy)benzamide
- N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-nitrobenzamide
Uniqueness
N-{[3-chloro-4-(piperidin-1-yl)phenyl]carbamothioyl}-2-iodobenzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClIN3OS/c20-15-12-13(8-9-17(15)24-10-4-1-5-11-24)22-19(26)23-18(25)14-6-2-3-7-16(14)21/h2-3,6-9,12H,1,4-5,10-11H2,(H2,22,23,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKOMSNKMJULPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClIN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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